molecular formula C22H15ClN2O8 B390326 2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE

2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE

Cat. No.: B390326
M. Wt: 470.8g/mol
InChI Key: ZYKOZYCECQMLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE typically involves multiple steps, including Friedel-Crafts acylation and nitration reactions. The process begins with the acylation of a chlorinated benzene derivative, followed by nitration to introduce nitro groups at specific positions on the aromatic ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of chloro, nitro, and benzoyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C22H15ClN2O8

Molecular Weight

470.8g/mol

IUPAC Name

[3-chloro-4-(4-methyl-3-nitrobenzoyl)oxyphenyl] 4-methyl-3-nitrobenzoate

InChI

InChI=1S/C22H15ClN2O8/c1-12-3-5-14(9-18(12)24(28)29)21(26)32-16-7-8-20(17(23)11-16)33-22(27)15-6-4-13(2)19(10-15)25(30)31/h3-11H,1-2H3

InChI Key

ZYKOZYCECQMLOG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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